molecular formula C17H17BrO3 B5133578 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5133578
M. Wt: 349.2 g/mol
InChI Key: PPLBNGYCPUUNIU-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom, two ethoxy groups, and a dimethylphenoxy group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of the ethoxy groups is carried out by reacting the brominated benzaldehyde with an appropriate ethoxy reagent under basic conditions.

    Phenoxy Substitution: The final step involves the substitution of the ethoxy groups with the dimethylphenoxy group using a suitable phenol derivative and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzoic acid.

    Reduction: 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzyl alcohol.

    Substitution: 5-azido-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde or 5-cyano-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde.

Scientific Research Applications

5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy and dimethylphenoxy groups.

    5-bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxy and methoxy group instead of ethoxy and dimethylphenoxy groups.

    5-bromo-2-methyl-2-pentene: Different core structure but shares the bromine atom.

Uniqueness

5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is unique due to the combination of its bromine atom, ethoxy groups, and dimethylphenoxy group, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLBNGYCPUUNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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